

2-oxo-2H-pyran-5-carbonitrile IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-oxo-2H-pyran-5-carbonitrile

Cat. No.: B136711

[Get Quote](#)

An In-depth Technical Guide to 2-oxo-2H-pyran-5-carbonitrile

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical compound **2-oxo-2H-pyran-5-carbonitrile**, including its nomenclature, physicochemical properties, synthesis protocols, and potential biological activities.

Nomenclature

The heterocyclic compound with the chemical formula $C_6H_3NO_2$ is systematically named in accordance with IUPAC standards. A list of its names and identifiers is provided below.

Table 1: IUPAC Name, Synonyms, and Identifiers

Identifier Type	Identifier
IUPAC Name	6-oxopyran-3-carbonitrile[1][2]
Synonyms	2-oxo-2H-pyran-5-carbonitrile[2], 5-cyano-2-pyrone[1], 5-CYANO-2H-PYRAN-2-ONE[3]
CAS Number	129660-12-4[1][2][3]
Molecular Formula	C ₆ H ₃ NO ₂ [1][2][3]
Molecular Weight	121.09 g/mol [1][2][3]
InChI	InChI=1S/C6H3NO2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H[1][2]
InChI Key	BSKONEMTLKHESY-UHFFFAOYSA-N[1][2]
Canonical SMILES	C1=CC(=O)OC=C1C#N[1]

Physicochemical and Biological Properties

A summary of the key physicochemical and computed properties of **2-oxo-2H-pyran-5-carbonitrile** is presented in the table below. This data is crucial for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physicochemical and Predicted Properties

Property	Value
Molecular Weight	121.09 g/mol [1][2][3]
Topological Polar Surface Area (TPSA)	54 Å ² [3]
LogP	0.51148[3]
Hydrogen Bond Acceptors	3[3]
Hydrogen Bond Donors	0[3]
Rotatable Bonds	0[3]

Synthesis and Experimental Protocols

The synthesis of **2-oxo-2H-pyran-5-carbonitrile** can be achieved through several synthetic routes. The selection of a particular method may depend on the availability of starting materials and the desired scale of production.

General Synthetic Approaches

Several general methods have been reported for the synthesis of the 2-oxo-2H-pyran core structure:

- Cyclization Reactions: These reactions involve the formation of the pyran ring from appropriate acyclic precursors, often under acidic or basic conditions.[\[1\]](#)
- Condensation Reactions: A multi-step process involving the reaction of aldehydes or ketones with malononitrile can yield the desired product through condensation and subsequent cyclization.[\[1\]](#)
- Diels-Alder Reaction: This powerful cycloaddition reaction utilizes suitable dienes and dienophiles to construct the pyran ring.[\[1\]](#)

Example Synthetic Protocol: Domino Reaction for Substituted 2-Oxo-2H-pyran-3-carbonitriles

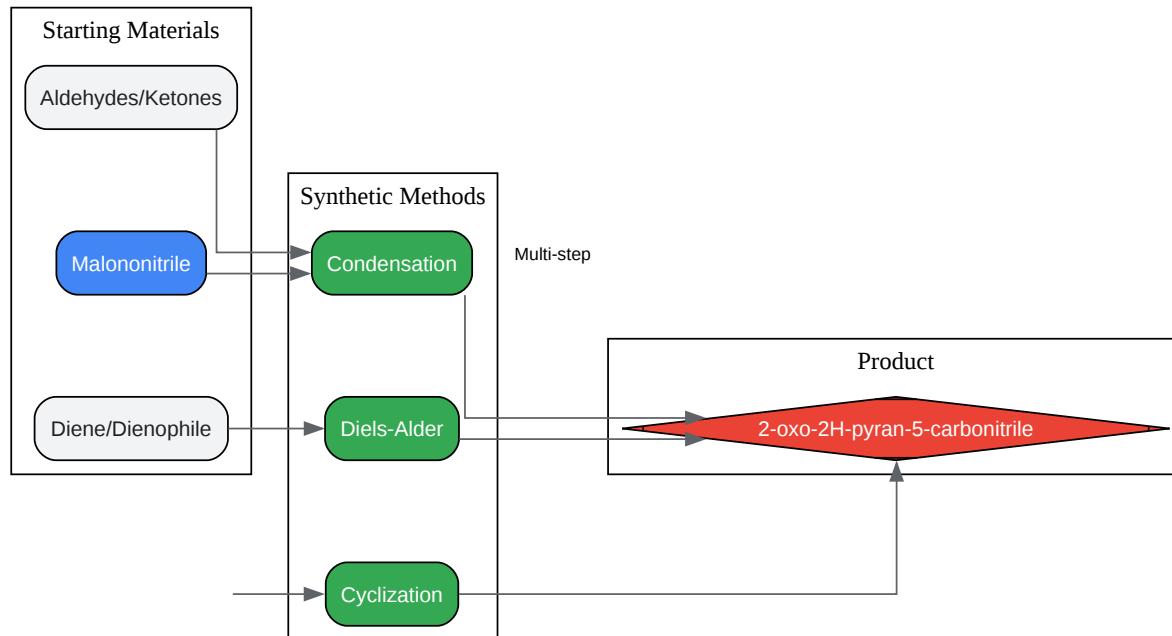
While a specific protocol for the parent compound was not detailed in the provided results, a general procedure for the synthesis of related 6-aryl-4-(substituted)-2-oxo-2H-pyran-3-carbonitriles has been described and can be adapted. This domino reaction provides an efficient route to functionalized pyran systems.[\[4\]](#)

General Procedure for the Synthesis of 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile:

- A mixture of malononitrile (1 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered potassium hydroxide (1.2 mmol) in 5 mL of dry dimethylformamide (DMF) is prepared in a round-bottom flask.
- The reaction mixture is heated to reflux at 100 °C for 1.5 hours.

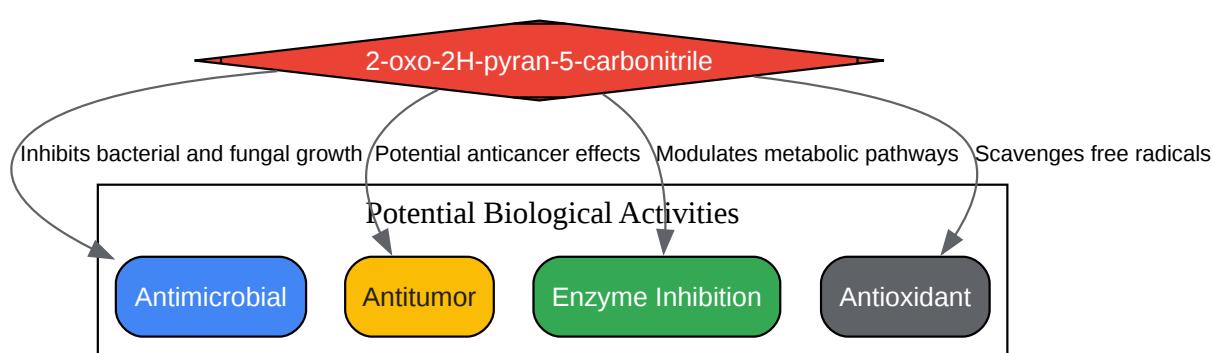
- Following the reflux period, 1 mL of 1 N HCl solution is added, and the mixture is stirred continuously for an additional 30 minutes at the same temperature.
- The completion of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured into ice water and stirred at room temperature to precipitate the product.

Potential Biological Activities and Applications


Preliminary research suggests that **2-oxo-2H-pyran-5-carbonitrile** and its derivatives possess a range of biological activities, making them interesting candidates for further investigation in drug discovery and development.^[1] The pyran ring is a recognized privileged scaffold in medicinal chemistry.^[5]

- Antimicrobial Activity: The compound has shown activity against certain bacterial and fungal strains.^[1]
- Antitumor Properties: Studies have indicated potential anticancer activity, warranting further exploration for oncological applications.^[1]
- Enzyme Inhibition: Certain analogs may function as enzyme inhibitors, which could be leveraged to modulate metabolic pathways.^[1]
- Antioxidant Activity: The presence of the cyano group may contribute to antioxidant properties.^[1]

These potential applications highlight the importance of this compound as a scaffold for the development of novel therapeutic agents.


Visualizations

To further elucidate the relationships between the synthesis, structure, and potential applications of **2-oxo-2H-pyran-5-carbonitrile**, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **2-oxo-2H-pyran-5-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Potential biological activities of **2-oxo-2H-pyran-5-carbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-oxo-2H-pyran-5-carbonitrile | 129660-12-4 [smolecule.com]
- 2. 2-oxo-2H-pyran-5-carbonitrile | C6H3NO2 | CID 14642794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-oxo-2H-pyran-5-carbonitrile IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136711#2-oxo-2h-pyran-5-carbonitrile-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com